(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H24CaFNO4 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quinoline Derivatives in Medicinal Chemistry
Quinoline and its derivatives, like (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, are well-known in medicinal chemistry due to their broad spectrum of biological activities. They are recognized for their role in the synthesis of complex compounds with significant therapeutic importance. Notably, the research on quinoline derivatives often focuses on their application in creating substances with potent biological effects, ranging from neuroprotective properties to antibacterial activities (Kumar et al., 2001).
Quinolines in Neurological Disorders
In the realm of neurology, quinolinic acid, a metabolic derivative of quinoline, has been studied extensively. It acts both as an agonist at the N-methyl-d-aspartate receptor and as a neurotoxin. The balance between quinolinic acid and its counterpart, kynurenic acid, is crucial in neurological disorders. Altering this balance, thereby reducing the levels of neurotoxic quinolinic acid, is considered a potential therapeutic approach in treating these disorders (Vámos et al., 2009).
Quinoline Derivatives in Corrosion Inhibition
Quinoline and its derivatives are also prominent in the field of material science, specifically in corrosion inhibition. The molecular structure of quinoline, enriched with high electron density due to its nitrogenous bicyclic heterocyclic configuration, makes it an excellent candidate for anti-corrosive applications. These derivatives effectively form stable complexes with metallic surfaces, providing protection against corrosion (Verma et al., 2020).
Quinolines in Optoelectronic Materials
The application of quinoline derivatives extends to the field of optoelectronics. Incorporating quinazoline and pyrimidine structures into π-extended conjugated systems has shown promise for creating novel optoelectronic materials. These compounds are integral to developing luminescent elements, photoelectric conversion elements, and image sensors, highlighting the versatility of quinoline derivatives in various technological applications (Lipunova et al., 2018).
Properties
CAS No. |
254452-88-5 |
---|---|
Molecular Formula |
C25H24CaFNO4 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/b12-11+;/t18-,19-;/m0./s1 |
InChI Key |
AMUDYCAFPCQTAZ-RPQBTBOMSA-N |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca] |
SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca] |
Synonyms |
ent-NK-104; Pitavastatin 3S,5R-Isomer Calcium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.